N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-10(21)18-11-7-8-13-14(9-11)25-17(19-13)20-16(22)12-5-3-4-6-15(12)26(2,23)24/h3-9H,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQBMQFSCLLATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzothiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Methanesulfonylbenzamide Moiety: The final step involves the reaction of the acetamido-benzothiazole intermediate with methanesulfonyl chloride and a suitable benzamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Molecular Architecture
Table 1: Key Substituents and Molecular Features
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 6-acetamido group is moderately electron-withdrawing, contrasting with the strong electron-withdrawing nitro group in compound 6d and the trifluoromethyl group in patent derivatives .
- Methanesulfonyl vs. Adamantyl/Methoxy : The methanesulfonyl group in the target compound enhances polarity and solubility compared to hydrophobic adamantyl () or methoxy groups, which may improve bioavailability .
Table 2: Reported Bioactivities of Analogues
The target compound’s acetamido and methanesulfonyl groups may optimize kinase binding compared to nitro or trifluoromethyl analogues. Molecular docking studies (as performed for 6d ) could predict interactions with VEGFR-2’s ATP-binding pocket, where the methanesulfonyl group may form hydrogen bonds with lysine residues.
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogues like 2-BTBA exhibit intermolecular N–H···N and C–H···O bonds. The target compound’s acetamido group may form additional H-bonds, influencing crystal lattice stability .
- Instrumentation : Structural confirmation relies on GC-MS, NMR, and X-ray crystallography (using SHELX software ), as demonstrated for related compounds .
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a benzothiazole moiety and a methanesulfonamide group. The presence of these functional groups enhances its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C16H18N4O4S2 |
| IUPAC Name | This compound |
| Molecular Weight | 398.47 g/mol |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity . It functions primarily through the inhibition of anti-apoptotic proteins such as BCL-2 and BCL-XL, which are often overexpressed in cancer cells. By promoting apoptosis in these cells, the compound can potentially enhance the efficacy of existing cancer therapies.
Antibacterial Activity
The compound has also demonstrated notable antibacterial properties . Studies have shown its effectiveness against various Gram-positive and Gram-negative bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis, leading to cell death.
Neuroprotective Effects
In addition to its antibacterial and anticancer activities, this compound has been explored for its neuroprotective effects . Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Apoptosis Regulators : By inhibiting BCL-2 family proteins, the compound promotes apoptosis in cancer cells.
- Interference with Bacterial Functions : The compound disrupts bacterial cell wall synthesis, leading to increased susceptibility to antibiotics.
- Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Study : A clinical trial evaluated the effects of this compound on patients with specific types of cancer. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups.
- Antibacterial Efficacy : In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL.
- Neuroprotection Research : Animal models treated with the compound showed reduced neuronal loss following induced oxidative stress compared to untreated controls.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Antibacterial |
| N-(1,3-benzothiazol-2-yl)arylamides | Anticonvulsant |
| Benzothiazole sulfonamides | Antimicrobial |
These comparisons highlight the unique properties of this compound, particularly its dual functionality that enhances its biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
